molecular formula C7H6N2O3 B1242639 Uracil-2-propenal CAS No. 86798-57-4

Uracil-2-propenal

Cat. No.: B1242639
CAS No.: 86798-57-4
M. Wt: 166.13 g/mol
InChI Key: HWONZTOPTYHAOP-HNQUOIGGSA-N
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Description

Uracil-2-propenal (C₇H₆N₂O₃) is a uracil derivative where a propenal (α,β-unsaturated aldehyde) group is attached to the pyrimidine ring at the 2-position. The α,β-unsaturated carbonyl system in the propenal moiety confers reactivity, enabling participation in conjugate addition or cycloaddition reactions, which are critical in designing bioactive molecules .

Properties

CAS No.

86798-57-4

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

(E)-3-(2,4-dioxopyrimidin-1-yl)prop-2-enal

InChI

InChI=1S/C7H6N2O3/c10-5-1-3-9-4-2-6(11)8-7(9)12/h1-5H,(H,8,11,12)/b3-1+

InChI Key

HWONZTOPTYHAOP-HNQUOIGGSA-N

SMILES

C1=CN(C(=O)NC1=O)C=CC=O

Isomeric SMILES

C1=CN(C(=O)NC1=O)/C=C/C=O

Canonical SMILES

C1=CN(C(=O)NC1=O)C=CC=O

Synonyms

uracil-2-propenal

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • This compound’s pyrimidine ring and aldehyde group enhance polarity and hydrogen-bonding capacity compared to the hydrophobic naphthalene or thiophene systems in the impurities .
  • The α,β-unsaturated aldehyde in this compound is more reactive toward nucleophiles than the hydroxyl or amino groups in a .

Analytical Methods

The USP standards in emphasize impurity profiling via chromatographic methods (e.g., HPLC) and spectroscopic techniques. For this compound:

  • Detection : Similar to g (unspecified impurity control), this compound derivatives may require HPLC with UV detection (λ = 260–280 nm) due to the pyrimidine ring’s absorbance .
  • Stability : Unlike naphthol derivatives (c), this compound’s aldehyde group may necessitate stabilization under inert atmospheres to prevent oxidation .

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